ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Description
Ethyl 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a useful research compound. Its molecular formula is C12H14ClNO5S and its molecular weight is 319.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The compound has been involved in studies exploring its synthesis and hydrolysis reactions. For instance, research by Iwanami et al. (1964) delves into the hydrolysis of similar compounds, providing insights into the chemical behavior and potential synthesis routes of related benzoxazine derivatives (Iwanami et al., 1964). Another study by Gein et al. (2006) examines the synthesis of 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones, highlighting the antibacterial activity of similar structures and suggesting a route for synthesizing benzoxazine derivatives with potential applications in antibacterial research (Gein et al., 2006).
Antibacterial Activity
The compound's structural analogs have been tested for antibacterial properties. For example, the work by Gad-Elkareem and El-Adasy (2010) on ethyl thionicotinates and related structures, containing sulfonamide moieties, points towards the exploration of benzoxazine derivatives for potential antibacterial applications (Gad-Elkareem & El-Adasy, 2010).
Advanced Synthesis Techniques
Advanced synthetic methods and applications in preparing complex heterocyclic compounds are discussed in the literature. For example, Dolzhenko et al. (2006) describe the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido-[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates, showing the versatility of benzoxazine derivatives in constructing complex molecules (Dolzhenko et al., 2006).
Antimicrobial Activity
Studies also focus on the antimicrobial potential of benzoxazine derivatives. Abbavaram and Reddyvari (2013) report on the synthesis and antimicrobial activity of bifunctional sulfonamide-amide derivatives, which might provide a framework for researching the antimicrobial properties of benzoxazine compounds (Abbavaram & Reddyvari, 2013).
Novel Materials and Drug Modification
The heterocyclic system involving benzoxazine derivatives is explored for potential modifications in drugs and novel materials, as seen in the work by Konstantinova et al. (2020), emphasizing the structural versatility and application breadth of these compounds (Konstantinova et al., 2020).
Properties
IUPAC Name |
ethyl 6-chloro-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-3-18-12(15)11-7-14(20(2,16)17)9-6-8(13)4-5-10(9)19-11/h4-6,11H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTGWZUEHMWMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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